molecular formula C7H18NO3P B3052216 1-diethoxyphosphoryl-N,N-dimethyl-methanamine CAS No. 3958-40-5

1-diethoxyphosphoryl-N,N-dimethyl-methanamine

Cat. No.: B3052216
CAS No.: 3958-40-5
M. Wt: 195.2 g/mol
InChI Key: VHKHQYDKHMKDOB-UHFFFAOYSA-N
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Description

1-diethoxyphosphoryl-N,N-dimethyl-methanamine is a chemical compound with the molecular formula C₅H₁₃NO₂P. It is a colorless to yellow liquid with an ether-like odor. This compound is known for its applications in various chemical processes and industries, particularly as an intermediate in the production of pharmaceuticals .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-diethoxyphosphoryl-N,N-dimethyl-methanamine. For instance, the compound is known to spontaneously decompose in water and is soluble in organic solvents . These properties could affect its stability and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-diethoxyphosphoryl-N,N-dimethyl-methanamine can be synthesized through several methods. One common method involves the reaction of dimethylamine with diethyl phosphite in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-diethoxyphosphoryl-N,N-dimethyl-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-diethoxyphosphoryl-N,N-dimethyl-methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-diethoxyphosphoryl-N,N-dimethyl-methanamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and applications. Its ability to undergo various chemical reactions and serve as an intermediate in multiple synthetic pathways makes it valuable in both research and industrial contexts .

Properties

IUPAC Name

1-diethoxyphosphoryl-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)7-8(3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKHQYDKHMKDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403684
Record name Phosphonic acid, [(dimethylamino)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3958-40-5
Record name Phosphonic acid, [(dimethylamino)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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